Cas no 720667-91-4 (2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide)

2-(4-フェニルピペラジン-1-イル)-N-(2,4,5-トリフルオロフェニル)アセトアミドは、高度に選択的な薬理活性を示す化合物です。その構造的特徴として、フェニルピペラジン基とトリフルオロフェニルアセトアミド基を有し、優れた受容体親和性と代謝安定性を兼ね備えています。特に中枢神経系標的タンパク質との相互作用において、高い特異性を発揮します。この化合物は、結晶性が良好で取り扱いやすく、有機溶媒に対する溶解性にも優れています。また、in vitro試験においては、低濃度域でも顕著な生物活性を示すことが確認されています。その化学的安定性から、各種反応条件下での利用が可能であり、医薬品開発における中間体としての有用性が期待されます。

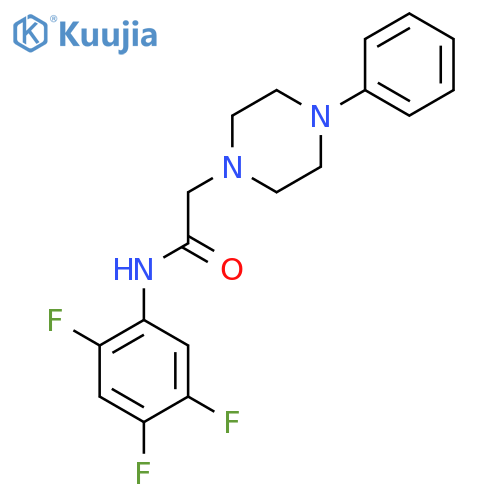

720667-91-4 structure

商品名:2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 720667-91-4

- 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide

- JS-2809

- AKOS005109117

- 2-(4-phenyl-1-piperazinyl)-N-(2,4,5-trifluorophenyl)acetamide

-

- インチ: 1S/C18H18F3N3O/c19-14-10-16(21)17(11-15(14)20)22-18(25)12-23-6-8-24(9-7-23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,22,25)

- InChIKey: QORPZYPFGURMIW-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1NC(CN1CCN(C2C=CC=CC=2)CC1)=O)F)F

計算された属性

- せいみつぶんしりょう: 349.14019669g/mol

- どういたいしつりょう: 349.14019669g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-5mg |

2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |

720667-91-4 | 98% | 5mg |

¥573.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-1mg |

2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |

720667-91-4 | 98% | 1mg |

¥535.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618754-2mg |

2-(4-Phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |

720667-91-4 | 98% | 2mg |

¥619.00 | 2024-05-02 |

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

720667-91-4 (2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量